molecular formula C16H23ClN2O2 B14845232 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Cat. No.: B14845232
M. Wt: 310.82 g/mol
InChI Key: ZOCBPEWVOMCFCJ-UHFFFAOYSA-N
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Description

2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of various therapeutic agents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester typically involves the following steps:

    Formation of the Piperazine Core: The piperazine core can be synthesized through the reaction of ethylenediamine with diethylene glycol or other suitable reagents under controlled conditions.

    Introduction of the 3-Chloro-benzyl Group: The 3-chloro-benzyl group can be introduced through a nucleophilic substitution reaction using 3-chloro-benzyl chloride and the piperazine core.

    Esterification: The final step involves the esterification of the piperazine derivative with tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the 3-chloro-benzyl group, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interaction with specific receptors in the body, leading to modulation of biological pathways.

    Enzyme Inhibition: Inhibition of key enzymes involved in various metabolic processes.

    Signal Transduction: Modulation of signal transduction pathways, affecting cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid methyl ester
  • 2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid ethyl ester
  • 2-(4-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester

Uniqueness

2-(3-Chloro-benzyl)-piperazine-1-carboxylic acid tert-butyl ester is unique due to the presence of the tert-butyl ester group, which can influence its chemical stability, solubility, and biological activity

Properties

Molecular Formula

C16H23ClN2O2

Molecular Weight

310.82 g/mol

IUPAC Name

tert-butyl 2-[(3-chlorophenyl)methyl]piperazine-1-carboxylate

InChI

InChI=1S/C16H23ClN2O2/c1-16(2,3)21-15(20)19-8-7-18-11-14(19)10-12-5-4-6-13(17)9-12/h4-6,9,14,18H,7-8,10-11H2,1-3H3

InChI Key

ZOCBPEWVOMCFCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCNCC1CC2=CC(=CC=C2)Cl

Origin of Product

United States

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